N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted benzofurans and pyrimidines.
Introduction of the 2-chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the benzofuro[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions might yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidines: Other compounds in this class with similar core structures.
Chlorobenzyl Derivatives: Compounds with the chlorobenzyl group attached to different cores.
Acetamide Derivatives: Compounds with the acetamide functional group.
Uniqueness
N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-14-7-3-1-5-12(14)9-21-16(24)10-23-11-22-17-13-6-2-4-8-15(13)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZLFFMUHFIJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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